
3-Phenyl-1-indanone
Overview
Description
3-Phenyl-1-indanone (CAS 16618-72-7) is a bicyclic aromatic ketone with the molecular formula C₁₅H₁₂O and a molecular weight of 208.255 g/mol. It features a fused indane backbone substituted with a phenyl group at the 3-position (Figure 1). Key physicochemical properties include:
- Melting point: 76–78°C
- Boiling point: 331.0±32.0°C at 760 mmHg
- Density: 1.2±0.1 g/cm³
- Flash point: 142.3±20.1°C .
This compound is utilized in organic synthesis, particularly in asymmetric catalysis and as a precursor for pharmaceuticals. Its safety profile includes hazard code Xn (Harmful) with risk phrase R22 (Harmful if swallowed) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1-indanone can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate, which undergoes cyclization to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts acylation reactions. This method employs benzoyl chloride and indanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Phenylindanols or phenylindanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenyl-1-indanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-indanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Catalytic Reactivity and Stereoselectivity
3-Phenyl-1-indanone exhibits distinct catalytic behavior compared to other indanones. In asymmetric transfer hydrogenation (ATH) using the (R,R)-Ts-DENEB catalyst, it undergoes kinetic resolution to yield enantiomerically pure (1R,3R)-3-phenyl-1-indanol with high enantiomeric excess (ee) and diastereomeric ratio (dr) (Table 1) .
Table 1: Kinetic Resolution of this compound (1a)
Substrate | Catalyst Loading | Reaction Time (h) | ee (Product 2a) | ee (Unreacted 1a) |
---|---|---|---|---|
1a | 1 mol% | 6–14 | >99% | 95% |
Structural and Functional Analogues
(a) 3-Methyl-1-indanone (CAS 6072-57-7)
- Molecular formula : C₁₀H₁₀O
- Boiling point : 500.4°C (estimated)
- Density : 1.237 g/cm³
The absence of a phenyl group reduces steric hindrance, making it more reactive in nucleophilic substitutions but less stable under catalytic conditions .
(b) 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone (CAS 337921-27-4)
- Molecular formula : C₂₃H₁₇FO₂
(c) 7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone (CAS 337921-78-5)
- Molecular formula : C₃₀H₂₃ClO₄
Table 2: Physicochemical Comparison of Indanone Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|
This compound | C₁₅H₁₂O | 208.25 | 76–78 | Phenyl, ketone |
3-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | N/A | Methyl, ketone |
7-Fluoro-...-3-phenyl-1-indanone | C₂₃H₁₇FO₂ | 344.38 | N/A | Fluoro, methoxy |
Biological Activity
3-Phenyl-1-indanone, a compound with the chemical formula CHO, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
This compound is characterized by a phenyl group attached to the indanone structure. Its molecular structure contributes to various interactions within biological systems, influencing its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 224.26 g/mol |
Melting Point | 70-72 °C |
Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Friedel-Crafts Acylation : Involves the acylation of phenylacetylene with an appropriate acyl chloride.
- Cyclization Reactions : Utilizing precursors such as phenyl propionic acid derivatives under specific conditions to yield this compound.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound and its analogs. For instance, research indicates that derivatives of this compound exhibit significant antioxidant activity, surpassing that of ascorbic acid in certain assays such as the DPPH assay .
Table: Antioxidant Activity Comparison
Compound | DPPH IC (µM) |
---|---|
This compound | 20 |
Ascorbic Acid | 30 |
Other Analogues | 15 - 25 |
Antiplatelet Activity
In addition to its antioxidant properties, this compound has been investigated for its antiplatelet effects. Studies demonstrate that certain derivatives exhibit potent inhibition of platelet aggregation induced by arachidonic acid, showing up to 16-fold more activity than aspirin .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis. Research indicates that specific derivatives possess significant inhibitory effects on both drug-susceptible and multidrug-resistant strains of Mtb .
Table: Antimycobacterial Activity
Compound | MIC (µM) |
---|---|
This compound | 10 |
Standard Drug (Rifampicin) | 0.5 |
Study on Antioxidant and Antiplatelet Activities
A study synthesized various analogues of 3-phenyl-1H-isochromen-1-one derived from the parent compound. The results indicated that five compounds exhibited 7-fold to 16-fold higher antioxidant activity compared to ascorbic acid, and several showed potent antiplatelet activity .
Study on Antimycobacterial Effects
Another research group investigated the antimycobacterial effects of synthesized indole derivatives related to indanones. The study found that specific compounds demonstrated bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC), indicating potential for therapeutic applications against tuberculosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-phenyl-1-indanone derivatives, and what methodological considerations are critical for reproducibility?
- Answer: A widely used method involves nucleophilic substitution reactions of this compound with iodides (RI) using lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at 0°C to room temperature for 5 hours. Optimized conditions (1.0 eq. substrate, LDA/RI ratio of 2.1:1.5) yield 70–80% of substituted derivatives. Characterization via NMR, NMR, and EI-GC-MS is essential to confirm structural integrity .
Q. How can researchers characterize this compound derivatives to verify purity and structural identity?
- Answer: Standard techniques include and NMR for elucidating proton and carbon environments, EI-GC-MS for molecular weight confirmation, and polarimetry for chiral derivatives. High-resolution mass spectrometry (HR-MS) and elemental analysis are recommended for novel compounds to validate molecular formulas .
Q. What solvent systems are optimal for reactions involving this compound, and how does solubility impact experimental design?
- Answer: THF is preferred for LDA-mediated reactions due to its ability to stabilize reactive intermediates. Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be tested for alternative reaction setups. Pre-reaction solubility assays are critical to avoid heterogeneous conditions that reduce yield .
Q. What are the key structural features of this compound that influence its reactivity in organic transformations?
- Answer: The ketone group at the 1-position and the strained indanone ring system enhance electrophilicity, facilitating nucleophilic attacks at the 3-position. The phenyl group at C3 sterically directs regioselectivity, which must be accounted for in substituent design .
Q. How can researchers detect and mitigate common impurities in this compound synthesis?
- Answer: Over-substitution or residual starting materials are common impurities. Thin-layer chromatography (TLC) and HPLC with UV detection (e.g., Chiralpak columns) can identify byproducts. Recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselective synthesis of this compound derivatives?
- Answer: Asymmetric transfer hydrogenation (ATH) using chiral catalysts (e.g., Ru(II)-TsDPEN) achieves kinetic resolution of racemic mixtures. Monitoring enantiomeric excess (ee) via polarimetry and chiral HPLC (Chiralpak AD-H/OD-H columns) is critical. Reaction temperature (-20°C to 25°C) and catalyst loading (1–5 mol%) significantly impact ee values .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. neurotransmitter uptake) may arise from assay conditions (pH, substrate concentration) or impurity profiles. Replicate studies with standardized protocols (e.g., fixed IC50 measurement parameters) and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) are recommended .
Q. How can computational modeling guide the design of this compound-based inhibitors for enzymatic targets?
- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) predict binding affinities to targets like FabI enoyl reductase. Focus on optimizing steric complementarity and hydrogen-bonding interactions with active-site residues (e.g., Tyr158 in FabI) .
Q. What methodologies validate the stability of this compound derivatives under physiological conditions for in vitro assays?
- Answer: Accelerated stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, analyzed via LC-MS, assess hydrolytic/oxidative degradation. Protective strategies (e.g., prodrug design or formulation with cyclodextrins) enhance stability for cell-based assays .
Q. How do steric and electronic effects in this compound derivatives influence their performance in catalytic asymmetric reactions?
Properties
IUPAC Name |
3-phenyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOTMYWHGODQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314027 | |
Record name | (±)-3-Phenyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-72-7 | |
Record name | (±)-3-Phenyl-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16618-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Indanone, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016618727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-1-indanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-3-Phenyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.